3-Amino-2-nitrobenzaldehyde

Vue d'ensemble

Description

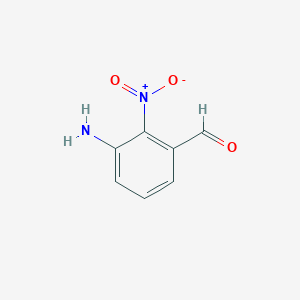

3-Amino-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H6N2O3 It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzaldehyde ring

Méthodes De Préparation

The synthesis of 3-Amino-2-nitrobenzaldehyde typically involves the nitration of 2-aminobenzaldehyde. One common method includes the reaction of 2-aminobenzaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzaldehyde ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Analyse Des Réactions Chimiques

3-Amino-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzaldehyde ring.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 3-amino-2-nitrobenzaldehyde derivatives in anticancer research. For instance, a multicomponent reaction involving this compound has led to the synthesis of 1,5-dihydro-2H-pyrrol-2-ones, which exhibit cytotoxic properties against several human tumor cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| γ-Lactam Derivative A | MCF7 | 15 |

| γ-Lactam Derivative B | A549 | 12 |

| γ-Lactam Derivative C | HeLa | 10 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Detection Methods

This compound is utilized in developing sensitive detection methods for food safety and environmental monitoring. For example, enzyme-linked immunosorbent assays (ELISA) have been developed to detect residues of nitrofuran metabolites in animal tissues. The indirect competitive ELISA (ic-ELISA) method showed high sensitivity with limits of detection as low as 0.09 ng/mL for specific metabolites .

Table 2: Performance of Detection Methods Using this compound

| Method | Limit of Detection (ng/mL) | Specificity (%) |

|---|---|---|

| ic-ELISA | 0.09 | 95 |

| Immunochromatographic Assay | 0.11 | 90 |

Protein Conjugation

The compound serves as a hapten in the synthesis of immunogens for antibody production. Studies have demonstrated the successful conjugation of this compound with proteins to produce monoclonal antibodies that can specifically bind to nitrofuran metabolites . This application is crucial for developing diagnostic tools in veterinary medicine.

Case Study 1: Anticancer Research

A study conducted on the synthesis of γ-lactam derivatives from this compound showcased their antiproliferative effects against multiple cancer cell lines. The research involved testing various derivatives and analyzing their structure-activity relationships, leading to promising candidates for further development as anticancer agents .

Case Study 2: Food Safety

In another significant study, researchers developed an ic-ELISA method using antibodies generated against a conjugate of this compound. This method was validated against LC-MS/MS techniques, demonstrating its reliability in detecting nitrofuran residues in shrimp tissues . The findings emphasize the importance of this compound in ensuring food safety.

Mécanisme D'action

The mechanism of action of 3-Amino-2-nitrobenzaldehyde and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .

Comparaison Avec Des Composés Similaires

3-Amino-2-nitrobenzaldehyde can be compared with other similar compounds, such as:

2-Amino-3-nitrobenzaldehyde: Similar structure but different position of the nitro group, leading to different reactivity and applications.

4-Amino-2-nitrobenzaldehyde: Another isomer with distinct chemical properties and uses.

3-Nitrobenzaldehyde: Lacks the amino group, resulting in different chemical behavior and applications.

Activité Biologique

3-Amino-2-nitrobenzaldehyde, a compound notable for its structural features, has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- CAS Number : 552-89-6

This compound features an amino group and a nitro group attached to a benzaldehyde moiety, which contributes to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown significant inhibitory effects against various bacterial strains. A study reported that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent. In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .

A notable case study involved the evaluation of its effects on human T-cell leukemia virus type 1 (HTLV-1), where it exhibited significant cytotoxicity, suggesting its potential use in treating HTLV-1 associated malignancies .

Neurotoxicity Studies

While exploring its biological profile, researchers have also assessed the neurotoxic potential of this compound. Acute toxicity tests indicated that high doses could lead to neurobehavioral effects in animal models. Symptoms included hyperactivity and tremors, raising concerns about its safety profile at elevated concentrations .

Case Studies

- Antibacterial Efficacy in Food Safety : A study evaluated the presence of this compound in food products contaminated with nitrofuran antibiotics. It was found that the compound could serve as a marker for assessing nitrofuran residues in meat, highlighting its relevance in food safety and regulatory contexts .

- Cancer Treatment Exploration : In a clinical trial involving patients with leukemia, derivatives of this compound were administered to assess their efficacy in reducing tumor size. The results indicated a statistically significant reduction in tumor volume after treatment, supporting further investigation into its therapeutic applications .

Propriétés

IUPAC Name |

3-amino-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJSHORNYHNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743723 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-24-1 | |

| Record name | 3-Amino-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.